An In-Depth Technical Guide to 5-Bromo-7-Methyl-1H-Indazole
An In-Depth Technical Guide to 5-Bromo-7-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal anchor for designing molecules that can precisely interact with complex biological targets such as protein kinases. Within this important class of heterocycles, 5-Bromo-7-Methyl-1H-Indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity is fundamental to creating libraries of novel compounds for structure-activity relationship (SAR) studies. Simultaneously, the methyl group at the 7-position can influence the molecule's steric and electronic properties, providing an additional vector for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, applications, and safe handling of 5-Bromo-7-Methyl-1H-Indazole, grounded in established scientific principles and field-proven insights.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. 5-Bromo-7-Methyl-1H-Indazole is typically supplied as an orange-red or off-white to pink solid, and its key identifiers and properties are summarized below.[2][3]
Table 1: Core Properties of 5-Bromo-7-Methyl-1H-Indazole
| Property | Value | Source(s) |
| CAS Number | 156454-43-2 | [2][4][5] |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Orange-red to Off-white/pink solid | [2][3] |
| Melting Point | 180-186 °C | [6] |
| Boiling Point (Predicted) | 346.2 ± 22.0 °C at 760 mmHg | [2][6] |
| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 13.13 ± 0.40 | [6] |
| Storage Conditions | Store at 0-8 °C or sealed in a dry place at room temperature. | [2][6] |
Synthesis and Reaction Mechanism
The synthesis of substituted indazoles is a well-established field in organic chemistry, often involving the cyclization of appropriately substituted anilines. A robust and scalable method for preparing 5-Bromo-7-Methyl-1H-Indazole proceeds from 4-bromo-2-methylaniline via a classical diazotization and intramolecular cyclization pathway.
Causality in Experimental Design
The choice of starting material, 4-bromo-2-methylaniline, directly dictates the final substitution pattern of the indazole ring. The reaction proceeds in two main stages: in situ formation of a diazonium salt, followed by an intramolecular cyclization. Acetic anhydride is used to first protect the aniline as an acetanilide. This serves a dual purpose: it moderates the reactivity of the aniline and prevents unwanted side reactions during diazotization. Isoamyl nitrite is chosen as the diazotizing agent under non-aqueous conditions, which often provides cleaner reactions than aqueous sodium nitrite for these types of cyclizations. Potassium acetate acts as a base to facilitate the reaction. The subsequent hydrolysis of the intermediate N-acetylindazole with strong acid is the final step to yield the desired product.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of substituted indazoles.[6]
Materials:
-
4-bromo-2-methylaniline
-
Chloroform
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Concentrated Hydrochloric Acid
-
50% Sodium Hydroxide solution
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
-
Silica gel
-
Celite
Step-by-Step Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). To this solution, carefully add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 50 minutes.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.
-
Workup and Hydrolysis: Cool the reaction to 25°C. Remove the volatile components under reduced pressure (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue distillation to remove residual volatiles via azeotropic distillation. Transfer the remaining product mass back to the reaction vessel using a small amount of water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of concentrated HCl in portions over 2 hours to effect hydrolysis.
-
Neutralization and Extraction: Cool the solution to 20°C. Carefully neutralize the mixture by adding 50% sodium hydroxide solution (approx. 520 g) while keeping the temperature below 37°C, until a pH of 11 is reached. Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of Celite. Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).
-
Purification: Combine all organic layers and wash with brine (240 mL). Filter the solution through another Celite pad. Dry the organic solution over magnesium sulfate, filter, and pass it through a pad of silica gel (45 g) using ethyl acetate as the eluent.
-
Isolation: Concentrate the eluant by rotary evaporation. During this process, add a total of 0.45 L of heptane to facilitate precipitation of the product. Continue distillation until only dry solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, 5-Bromo-7-Methyl-1H-Indazole.[6]
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of 5-Bromo-7-Methyl-1H-Indazole.
Applications in Drug Discovery and Materials Science
The utility of 5-Bromo-7-Methyl-1H-Indazole is primarily driven by its role as a versatile intermediate in the synthesis of high-value compounds.[3]
Oncology: A Scaffold for Kinase Inhibitors
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have been successfully developed into approved anti-cancer drugs like Axitinib and Pazopanib.[8]
5-Bromo-7-Methyl-1H-Indazole serves as a precursor for novel kinase inhibitors that function as competitive inhibitors at the ATP-binding site of these enzymes.[7] The bromine atom at the C5 position is an ideal attachment point for various aryl or heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the indazole core to optimize interactions with the target kinase, thereby enhancing potency and selectivity.[1]
Caption: Role of 5-Bromo-7-Methyl-1H-Indazole in kinase inhibitor discovery.
Other Therapeutic Areas and Research Applications
Beyond oncology, this compound and its derivatives are explored in:
-
Neurology: As intermediates for agents targeting neurological disorders.[3]
-
Biological Research: To create molecular probes for studying the mechanisms of enzymes and receptors, which can elucidate disease pathways.[3][9]
-
Agrochemicals: Investigated for potential use in developing novel pesticides and crop protection agents.[3][9]
-
Materials Science: Explored for creating advanced materials with unique electronic properties, such as organic semiconductors.[3][9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromo-7-Methyl-1H-Indazole is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[2][4]
Table 2: Hazard and Safety Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious gloves (e.g., nitrile), lab coat. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8°C.[2] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Self-Validating Protocol for Safe Handling:
-
Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure that an appropriate fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Wear all required PPE, including safety glasses, a lab coat, and chemically resistant gloves.
-
Dispensing: Conduct all weighing and transfers of the solid material within a fume hood to prevent inhalation of dust.
-
In Case of Exposure: If the substance comes into contact with skin, wash immediately with plenty of water. If it enters the eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] In all cases of significant exposure, or if symptoms develop, seek immediate medical attention.
-
Storage: After use, ensure the container is tightly sealed and return it to the designated, temperature-controlled storage area.
-
Decontamination: Clean the work area and any contaminated equipment thoroughly after the procedure is complete.
By adhering to these guidelines, researchers can safely and effectively utilize 5-Bromo-7-Methyl-1H-Indazole in their synthetic and drug discovery endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
Sources
- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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